molecular formula C16H12F3N5OS B2875812 N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)-6-(trifluoromethyl)pyridine-3-carboxamide CAS No. 2380079-38-7

N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)-6-(trifluoromethyl)pyridine-3-carboxamide

Cat. No.: B2875812
CAS No.: 2380079-38-7
M. Wt: 379.36
InChI Key: CAZAMQBOPQHWNE-UHFFFAOYSA-N
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Description

N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)-6-(trifluoromethyl)pyridine-3-carboxamide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a thienopyrimidine core, an azetidine ring, and a trifluoromethyl-substituted pyridine moiety. These structural features contribute to its diverse chemical reactivity and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)-6-(trifluoromethyl)pyridine-3-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Thienopyrimidine Core: This step often involves the Gewald reaction, which is a multi-component reaction that forms the thienopyrimidine ring system.

    Introduction of the Azetidine Ring: The azetidine ring can be introduced through cyclization reactions involving appropriate precursors.

    Attachment of the Trifluoromethyl-Substituted Pyridine: This step may involve nucleophilic substitution reactions to introduce the trifluoromethyl group onto the pyridine ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)-6-(trifluoromethyl)pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly on the pyridine and thienopyrimidine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenated reagents in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)-6-(trifluoromethyl)pyridine-3-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions.

    Medicine: Explored for its potential therapeutic effects, particularly as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)-6-(trifluoromethyl)pyridine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can inhibit or modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Thieno[2,3-d]pyrimidines: These compounds share the thienopyrimidine core but differ in the substituents attached to the ring system.

    Azetidine Derivatives: Compounds containing the azetidine ring but with different functional groups.

    Trifluoromethyl-Substituted Pyridines: Pyridine derivatives with a trifluoromethyl group but lacking the thienopyrimidine and azetidine components.

Uniqueness

N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)-6-(trifluoromethyl)pyridine-3-carboxamide is unique due to its combination of structural features, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)-6-(trifluoromethyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F3N5OS/c17-16(18,19)12-2-1-9(5-20-12)15(25)23-10-6-24(7-10)14-13-11(3-4-26-13)21-8-22-14/h1-5,8,10H,6-7H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAZAMQBOPQHWNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC=NC3=C2SC=C3)NC(=O)C4=CN=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F3N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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